Sordarin sodium

Fungal protein synthesis inhibition EF-2 target engagement Antifungal susceptibility testing

Sordarin sodium is the unmodified natural-product EF-2 inhibitor and mandatory baseline comparator for all sordarin-class SAR studies. Substitution with semi-synthetic derivatives introduces confounding variables that invalidate direct comparison with foundational literature. • IC50 = 0.01 μg/mL (C. albicans cell-free lysates); >10,000× selectivity over mammalian translation systems • MIC = 8 μg/mL against C. albicans whole cells; aglycone sordaricin is inactive-quantitative benchmark for derivative evaluation • Supplied ≥98% pure; white to off-white solid; H₂O soluble (≤10 mg/mL); store at -20°C

Molecular Formula C27H39NaO8
Molecular Weight 514.6 g/mol
Cat. No. B1324554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSordarin sodium
Molecular FormulaC27H39NaO8
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)[O-])C=O)COC5C(C(C(C(O5)C)OC)O)O.[Na+]
InChIInChI=1S/C27H40O8.Na/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23;/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32);/q;+1/p-1/t14-,15-,16+,17-,18-,20+,21+,22-,23-,25+,26+,27+;/m1./s1
InChIKeyILUKWKGTAAZHDW-IGICPMPSSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sordarin Sodium for Antifungal Research: Class, Target, and Procurement-Relevant Chemical Identity


Sordarin sodium (CAS 463356-00-5) is the sodium salt form of sordarin, a tetracyclic diterpene glycoside antifungal originally isolated from the fungus Sordaria araneosa [1]. It functions as a selective inhibitor of fungal protein synthesis by binding to elongation factor 2 (EF-2) in the presence of ribosomes and blocking ribosomal translocation during the elongation phase of translation [2]. The compound demonstrates potent inhibitory activity against protein synthesis in cell-free lysates from multiple pathogenic fungi, including Candida albicans, Candida glabrata, and Cryptococcus neoformans, with selectivity for fungal over mammalian translational machinery [3]. Sordarin sodium is supplied as a white to off-white solid, soluble in H₂O (≤10 mg/mL), with a molecular weight of approximately 514.59 g/mol .

Why Sordarin Sodium Cannot Be Replaced by In-Class Analogs for EF-2 Translocation Studies


Fungal elongation factor 2 (EF-2) inhibitors within the sordarin class exhibit marked divergence in antifungal spectrum, potency, and molecular target engagement despite sharing a common tetracyclic diterpene scaffold. The natural product sordarin (sodium salt) occupies a specific and irreplaceable position within this chemical series because its glycosylated structure confers a unique EF-2 binding interaction that is fundamentally altered by both aglycone modifications and glycosyl substitutions [1]. Sordarin sodium serves as the essential baseline reference compound for comparative structure-activity relationship (SAR) studies: the aglycone sordaricin lacks intrinsic antifungal activity entirely, while semi-synthetic derivatives such as GR135402, GM237354, GM193663, and FR290581 achieve improved pharmacokinetic profiles or altered spectrum at the expense of the native binding characteristics of the parent molecule [2]. For researchers requiring the unmodified natural product EF-2 inhibitor to establish mechanism-of-action controls, to characterize resistance mutations in EF-2 or ribosomal stalk protein rpP0, or to calibrate in vitro translation assays, substitution with any derivative introduces confounding variables that invalidate direct comparison with foundational literature [3].

Sordarin Sodium Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data


Sordarin Sodium vs. GR135402: Differential Antifungal Spectrum in Cell-Free Translation Assays

In direct head-to-head evaluation using cell-free translational systems from five pathogenic fungi, sordarin sodium and the sordarin derivative GR135402 exhibit non-identical inhibitory profiles across fungal species. While both compounds potently inhibit C. albicans and C. glabrata protein synthesis, sordarin demonstrates measureable activity against C. krusei and C. parapsilosis lysates, whereas GR135402 shows negligible inhibition in these species [1]. This differential spectrum is attributable to structural differences in the glycosyl moiety that alter EF-2 binding affinity in a species-dependent manner. For investigators studying intrinsic resistance mechanisms in non-albicans Candida species or characterizing EF-2 sequence polymorphisms, sordarin sodium provides a broader baseline activity profile than the more narrowly tuned GR135402 [2].

Fungal protein synthesis inhibition EF-2 target engagement Antifungal susceptibility testing

Sordarin Sodium vs. Sordaricin Aglycone: Glycosyl Moiety Essential for Antifungal Activity

Direct comparative studies establish that the intact glycosylated structure of sordarin sodium is absolutely required for antifungal activity. Sordarin sodium inhibits protein synthesis in C. albicans cell-free lysates with an IC50 of 0.01 μg/mL and suppresses whole-cell C. albicans growth with an MIC of 8 μg/mL [1]. In contrast, the aglycone sordaricin—produced by acid hydrolysis that removes the 6-deoxy-4-O-methyl-β-D-altropyranosyl moiety—exhibits no detectable antifungal activity whatsoever when tested under identical conditions [2]. This binary difference (active vs. inactive) confirms that the glycosyl unit is not merely a pharmacokinetic modifier but an essential pharmacophoric element required for EF-2 binding and ribosomal complex stabilization. For researchers designing simplified sordaricin derivatives or studying EF-2 binding requirements, sordarin sodium provides the active reference standard against which modified compounds must be benchmarked [3].

Structure-activity relationship Glycoside antifungal EF-2 inhibitor scaffold

Sordarin Sodium vs. Rabbit Reticulocyte Control: Quantified Selectivity for Fungal Translation

Sordarin sodium demonstrates a >10,000-fold selectivity window for fungal versus mammalian protein synthesis machinery in direct comparative assays. In cell-free lysates from C. albicans, sordarin inhibits protein synthesis with an IC50 of 0.01 μg/mL (approximately 0.019 μM), whereas in rabbit reticulocyte lysates—a standard mammalian translation system control—the IC50 exceeds 100 μg/mL (>194 μM) [1]. This >10,000-fold differential in potency (calculated as the ratio of mammalian IC50 to fungal IC50) quantitatively establishes the compound's species selectivity. The molecular basis for this selectivity resides in sequence differences between fungal and mammalian EF-2 within the sordarin-binding region, as confirmed by in vitro reconstitution assays using purified EF-2 from human, yeast, and plant sources [2]. Unlike the bacterial elongation inhibitor fusidic acid, which binds to EF-G (the prokaryotic EF-2 homolog) without species discrimination, sordarin's selectivity is intrinsic to the fungal EF-2 amino acid sequence [3].

Selectivity index Fungal-specific inhibitor EF-2 species selectivity

Sordarin Sodium vs. GM-Series Derivatives: In Vivo Pharmacokinetic Limitations Inform Research Use Classification

Sordarin sodium itself exhibits negligible in vivo antifungal activity due to poor pharmacokinetic properties, a limitation that has been extensively characterized and which directly informs its proper research-use classification. In murine models of systemic candidiasis, the sordarin derivative GM237354 demonstrates dose-dependent efficacy with an ED50 of 10.7 mg/kg/dose when administered subcutaneously three times daily, and achieves an AUC of 46 μg·h/mL following a single 50 mg/kg dose [1]. Similarly, GM193663 shows an ED50 of 25.2 mg/kg/dose with an AUC of 79.5 μg·h/mL under identical conditions [2]. In contrast, the parent compound sordarin sodium, despite potent in vitro activity, lacks meaningful in vivo exposure due to rapid clearance and limited bioavailability, a finding confirmed by multiple independent research groups [3]. This stark PK disparity between sordarin sodium and its semi-synthetic derivatives (GM237354, GM193663, FR290581) is not a failure of the compound but rather the defining characteristic that distinguishes its utility: sordarin sodium is the essential in vitro tool compound and SAR reference standard, while optimized derivatives are required for any in vivo efficacy studies [4].

In vivo efficacy Pharmacokinetics Sordarin derivatives Murine candidiasis model

Sordarin Sodium vs. Fusidic Acid: Divergent Translocation Blockade Mechanisms

Although both sordarin sodium and fusidic acid stabilize the EF-2-ribosome complex and block translocation, direct biochemical comparison reveals fundamentally different mechanisms of inhibition. In ribosome-dependent GTPase assays using purified EF-2 from C. albicans, sordarin sodium exhibits an IC50 of 0.1 μM against uncoupled GTPase activity when EF-2 and ribosomes are present in equimolar concentrations [1]. Critically, the dose-response relationship for sordarin is contingent on the ribosome-to-EF-2 ratio: when EF-2 exceeds ribosomes, sordarin produces an inverted bell-shaped dose-response curve, whereas fusidic acid yields a conventional sigmoidal inhibition curve regardless of the EF-2:ribosome ratio [2]. Furthermore, sordarin fails to inhibit the formation of peptidyl-[³H]puromycin on C. albicans polysomes, indicating that it blocks translocation at a step prior to GTP hydrolysis—a point of action distinct from that of fusidic acid, which permits GTP hydrolysis but prevents EF-2 dissociation [3]. This mechanistic divergence has practical implications: sordarin sodium cannot be substituted with fusidic acid in assays designed to probe the initial steps of fungal translocation or in studies of EF-2 mutations that differentially affect sensitivity to each inhibitor class [4].

Ribosomal translocation EF-2 GTPase Mechanism of action differentiation

Sordarin Sodium: Validated Research Applications Based on Quantitative Differentiation Evidence


In Vitro EF-2 Inhibition Control and Fungal Translation Assay Calibration

Sordarin sodium serves as the definitive positive control for fungal translation inhibition assays. With a quantified IC50 of 0.01 μg/mL against C. albicans cell-free lysates and 0.1 μM against purified EF-2 GTPase activity, researchers can use sordarin sodium to calibrate assay sensitivity and validate EF-2 target engagement [1]. The compound's >10,000-fold selectivity for fungal over mammalian translation systems (IC50 >100 μg/mL in rabbit reticulocytes) enables its use as a fungal-specific probe in mixed eukaryotic lysates or co-culture systems [2]. Unlike derivatives such as GR135402, sordarin sodium maintains detectable activity against C. krusei and C. parapsilosis translation systems, providing broader species coverage for screening applications [3].

Structure-Activity Relationship (SAR) Reference Standard for Sordarin Derivative Development

As the unmodified parent compound of the sordarin class, sordarin sodium is the essential baseline comparator for all SAR studies aimed at improving antifungal potency, spectrum, or pharmacokinetic properties. The compound's MIC of 8 μg/mL against C. albicans whole cells and complete activity dependence on the intact glycosyl moiety (aglycone sordaricin is inactive) provide quantitative benchmarks against which new derivatives must be evaluated [1]. Semi-synthetic derivatives including GR135402, GM237354, GM193663, and FR290581 have all been developed and characterized through direct comparison with sordarin sodium [2]. Procurement of sordarin sodium is mandatory for any medicinal chemistry program seeking to establish whether a novel modification improves upon the parent scaffold [3].

EF-2 Resistance Mutation Characterization and Ribosomal Stalk Protein Studies

Sordarin sodium is the tool of choice for characterizing EF-2 mutations and ribosomal stalk protein (rpP0) variants that confer antifungal resistance. Saccharomyces cerevisiae mutants resistant to sordarin map to the EFT1 and EFT2 genes encoding EF-2, as well as to the gene encoding ribosomal protein rpP0 [1]. Because sordarin sodium binds to EF-2 in a manner dependent on the diphthamide modification of EF-2 and on the presence of intact ribosomal stalk proteins, the compound enables functional dissection of these resistance mechanisms [2]. Its distinct mechanism from fusidic acid—blocking translocation prior to GTP hydrolysis rather than after—makes it particularly valuable for studying the initial steps of ribosomal translocation [3].

In Vitro Antifungal Susceptibility Testing Method Development

Sordarin sodium is employed as a reference compound in the development and validation of in vitro antifungal susceptibility testing methods for protein synthesis inhibitors. The compound's defined MIC of 8 μg/mL against C. albicans and MICs >125 μg/mL against C. glabrata and C. neoformans provide well-characterized breakpoints for assay quality control [1]. Notably, the discrepancy between potent cell-free translation inhibition (IC50 = 0.01 μg/mL) and higher whole-cell MIC (8 μg/mL) in C. albicans reflects cell wall penetration or efflux limitations, making sordarin sodium a useful probe for studying factors that influence in vitro-to-in vivo translation of antifungal activity [2].

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